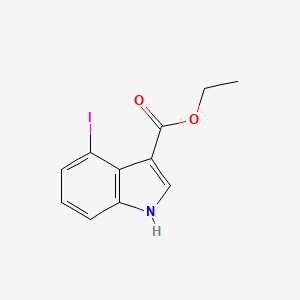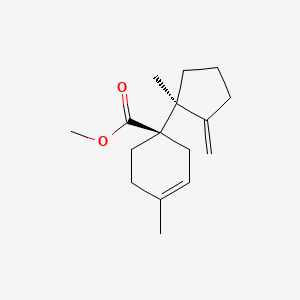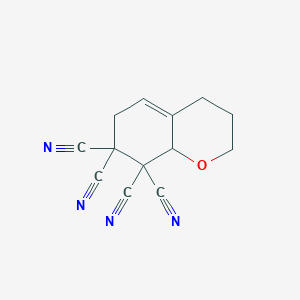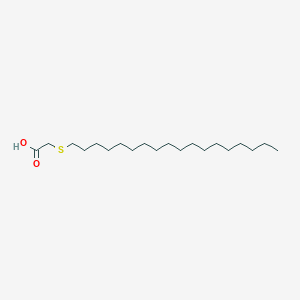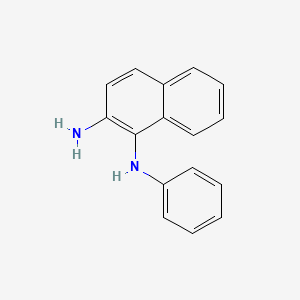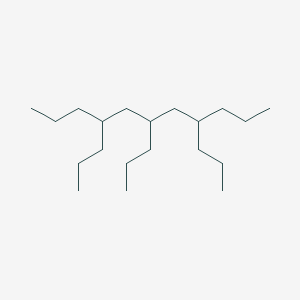![molecular formula C9H18N2O2Si B14330680 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate CAS No. 100585-27-1](/img/structure/B14330680.png)
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is a compound that features a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine, and solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions may vary, but generally, the process involves:
- Mixing TBDMS-Cl with the precursor compound.
- Adding the base to facilitate the reaction.
- Stirring the mixture at a specific temperature (often room temperature to slightly elevated temperatures).
- Isolating the product through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides or amines in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate involves the formation of a stable silyl ether bond. The TBDMS group provides steric protection to reactive sites, preventing unwanted side reactions during synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group, which can be modulated by changing reaction conditions and reagents .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar protection purposes but lacks the diazonio and methoxy groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Offers greater stability in the presence of fluoride ions compared to TBDMS.
Trimethylsilyl chloride (TMS-Cl): Less hydrolytically stable than TBDMS.
Uniqueness
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is unique due to its combination of the TBDMS group with diazonio and methoxy functionalities. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic applications .
Properties
CAS No. |
100585-27-1 |
|---|---|
Molecular Formula |
C9H18N2O2Si |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]-2-diazoacetate |
InChI |
InChI=1S/C9H18N2O2Si/c1-9(2,3)14(5,6)7(11-10)8(12)13-4/h1-6H3 |
InChI Key |
MBLGYKDKDVWLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



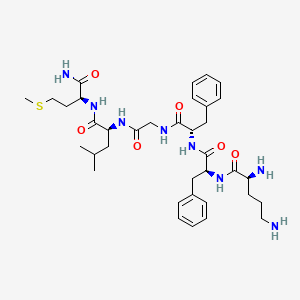
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
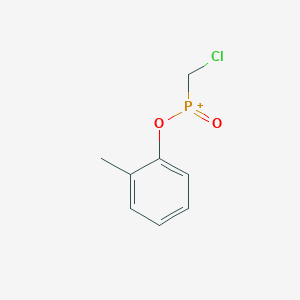

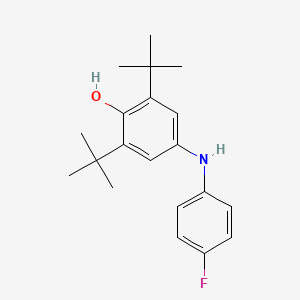
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
